molecular formula C18H18N2O3 B12605044 Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate CAS No. 872604-78-9

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate

Cat. No.: B12605044
CAS No.: 872604-78-9
M. Wt: 310.3 g/mol
InChI Key: BALPIRBGZZMXQW-UHFFFAOYSA-N
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Description

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is an organic compound with a complex structure that includes a benzimidazole ring, a methoxyphenyl group, and an ethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate typically involves the reaction of 4-methoxyphenylacetic acid with ethyl chloroacetate in the presence of a base, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The benzimidazole ring is known to interact with various biological targets, including DNA and proteins, which can modulate their function .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-methoxyphenylacetate: Similar in structure but lacks the benzimidazole ring.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate is unique due to the combination of the benzimidazole ring and the methoxyphenyl group, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

872604-78-9

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

ethyl 2-[2-(4-methoxyphenyl)benzimidazol-1-yl]acetate

InChI

InChI=1S/C18H18N2O3/c1-3-23-17(21)12-20-16-7-5-4-6-15(16)19-18(20)13-8-10-14(22-2)11-9-13/h4-11H,3,12H2,1-2H3

InChI Key

BALPIRBGZZMXQW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC

Origin of Product

United States

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